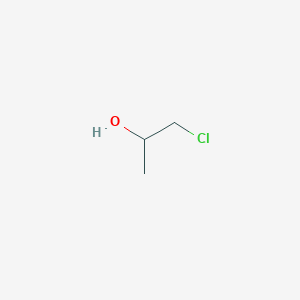
4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one, also known as tetrahydrolinalool, is a chemical compound that belongs to the family of terpenes. It is commonly used in the fragrance and flavor industry due to its pleasant odor and taste. However, its potential applications in scientific research have been explored in recent years.
Applications De Recherche Scientifique
Tetrahydrolinalool has been shown to have potential applications in scientific research, particularly in the fields of neurology and pharmacology. It has been found to possess neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement and mood. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Effets Biochimiques Et Physiologiques
Tetrahydrolinalool has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of antioxidants in the brain, which may help to protect against oxidative stress and neurodegeneration. Additionally, 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool has been shown to have anti-inflammatory and analgesic effects, which may help to reduce pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrahydrolinalool has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has a low toxicity profile. Additionally, it has been shown to have a number of potential therapeutic applications, which may make it useful in drug development. However, there are also some limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose and administration route.
Orientations Futures
There are several potential future directions for research on 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to determine its optimal dose and administration route. Finally, there is a need for more studies on the safety and toxicity of 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-onenalool, particularly in long-term use.
Méthodes De Synthèse
Tetrahydrolinalool can be synthesized through various methods, including hydrogenation of linalool, reduction of geraniol, and dihydroxylation of myrcene. The most common method is the hydrogenation of linalool, which involves the reaction of linalool with hydrogen gas in the presence of a catalyst such as palladium on carbon.
Propriétés
Numéro CAS |
18366-35-3 |
|---|---|
Nom du produit |
4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one |
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
4,4-dimethyl-2,6,7,7a-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C11H16O/c1-11(2)9-5-3-4-8(9)6-7-10(11)12/h5,8H,3-4,6-7H2,1-2H3 |
Clé InChI |
KETIMECUIGMKNI-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)CCC2C1=CCC2)C |
SMILES canonique |
CC1(C(=O)CCC2C1=CCC2)C |
Synonymes |
2,6,7,7a-Tetrahydro-4,4-dimethyl-1H-inden-5(4H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)







![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)